N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also has a sulfonamide group, which is a functional group that is often found in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and the sulfonamide group would contribute to the compound’s polarity and could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Carbonic Anhydrase Inhibition
A number of studies have focused on the synthesis and evaluation of pyrazoline benzene sulfonamides for their inhibitory activities on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications due to significant enzyme inhibition. These compounds exhibit superior inhibitory activity compared to reference compounds, suggesting a promising area for further investigation into enzyme-related disorders (Kucukoglu et al., 2016).
Cyclooxygenase-2 Inhibition
Research into 1,5-diarylpyrazole derivatives, including those containing sulfonamide groups, has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2). This work is significant for developing anti-inflammatory agents, with some derivatives advancing to clinical trials (Penning et al., 1997).
Antitumor Activity
Several studies have synthesized and tested pyrazoline and sulfonamide derivatives for their cytotoxicity against tumor cells. These compounds have shown promising results, with certain derivatives exhibiting significant tumor selectivity and potential as lead molecules for cancer treatment (Ozmen Ozgun et al., 2019).
Antimicrobial Activity
Compounds incorporating the sulfonamide moiety have also been explored for their antimicrobial properties. New heterocyclic compounds containing a sulfonamido group have been synthesized and showed high antibacterial activity, demonstrating their potential as new antibacterial agents (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-14(19)9-13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVILJDFMISOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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